18-oxocortisol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 18-oxocortisol involves multiple steps, starting from cortisol. The key steps include oxidation and hydroxylation reactions catalyzed by specific enzymes such as CYP11B2. The reaction conditions typically involve controlled temperature and pH to ensure the stability of the intermediate compounds .
Industrial Production Methods: Industrial production of this compound is achieved through biotechnological processes using genetically engineered microorganisms that express the necessary enzymes. This method ensures high yield and purity of the compound .
Types of Reactions:
Oxidation: The compound undergoes oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones and aldehydes.
Reduction: Reduction reactions can convert the ketone groups back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents, such as thionyl chloride (SOCl2)
Major Products:
Oxidation Products: 11,17,21-Trihydroxy-3,20-dioxo-pregn-4-en-18-al derivatives with additional ketone or aldehyde groups.
Reduction Products: Reduced forms of the compound with hydroxyl groups.
Substitution Products: Halogenated derivatives of the compound.
Scientific Research Applications
18-oxocortisol has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of steroid biosynthesis and metabolism.
Biology: Investigated for its role in the regulation of blood pressure and electrolyte balance.
Medicine: Explored as a potential biomarker for adrenal gland disorders and hypertension.
Industry: Utilized in the development of diagnostic assays for detecting mineralocorticoid activity.
Mechanism of Action
The compound exerts its effects by binding to mineralocorticoid receptors in the kidneys, leading to the activation of signaling pathways that regulate sodium and potassium balance. This results in increased reabsorption of sodium and water, thereby raising blood pressure. The molecular targets include the mineralocorticoid receptor and associated signaling proteins .
Comparison with Similar Compounds
Cortisol: A glucocorticoid with similar structure but different biological activity.
Aldosterone: Another mineralocorticoid with a similar mechanism of action but different potency.
11-Deoxycortisol: A precursor in the biosynthesis of cortisol and aldosterone.
Uniqueness: 18-oxocortisol is unique due to its specific role as a mineralocorticoid agonist and its potential as a biomarker for adrenal gland function .
Properties
IUPAC Name |
(8S,9S,10R,11S,13R,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-13-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O6/c1-19-6-4-13(24)8-12(19)2-3-14-15-5-7-21(27,17(26)10-22)20(15,11-23)9-16(25)18(14)19/h8,11,14-16,18,22,25,27H,2-7,9-10H2,1H3/t14-,15-,16-,18+,19-,20+,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQWWIFROYJHCU-UKSDXMLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317244 | |
Record name | 18-Oxocortisol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2410-60-8 | |
Record name | 18-Oxocortisol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2410-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 18-Oxocortisol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002410608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18-Oxocortisol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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